(3R)-3-phenylbutanoyl chloride
Description
BenchChem offers high-quality (3R)-3-phenylbutanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-phenylbutanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
(3R)-3-phenylbutanoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChI Key |
XCAXRFFRVJOHMX-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC(=O)Cl)C1=CC=CC=C1 |
Canonical SMILES |
CC(CC(=O)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Mechanisms and Types
As an acyl chloride , (3R)-3-phenylbutanoyl chloride undergoes nucleophilic acyl substitution due to the electrophilic nature of the carbonyl carbon. Key reactions include:
Acylation Reactions
-
Alcohols : Reacts with alcohols to form esters (e.g., ethyl 3-phenylbutanoate) via the displacement of chloride.
-
Amines : Forms amides when reacted with primary or secondary amines.
-
Water/Alkali : Hydrolyzes in aqueous conditions to regenerate the carboxylic acid.
Mechanistic Insight :
The reaction proceeds via a tetrahedral intermediate , where a nucleophile attacks the carbonyl carbon, leading to the collapse of the intermediate and release of HCl.
Pharmaceutical Intermediates
Used in the synthesis of chiral drugs and biologically active compounds, particularly in stereocontrolled acylation to preserve or introduce chirality.
Enzymatic Reactions
Participates in lipase-catalyzed resolutions , where its reactivity with enzymes enables the separation of enantiomers. For example, in kinetic resolutions of 3-aryl alkanoic acids, acyl chlorides like this compound are critical for generating chiral esters .
Data Table: Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Product | Key Features |
|---|---|---|---|
| Esterification | Alcohol (e.g., ethanol), pyridine | Ethyl 3-phenylbutanoate | High yield, moisture-sensitive |
| Amidation | Amine (e.g., aniline), DCM | N-Phenyl-3-phenylbutanamide | Stereoselectivity influenced by steric hindrance |
| Enzymatic Resolution | Lipase (e.g., Candida antarctica), pH 7 buffer | Chiral esters or acids | High enantiomeric excess (E >50) |
| Hydrolysis | H₂O/NaOH | (3R)-3-Phenylbutanoic acid | Reversible under aqueous conditions |
Research Findings and Stereochemical Considerations
-
Stereoselectivity : The (3R) configuration influences reactivity in enzymatic resolutions , as observed in studies with related 3-aryl alkanoic acids. Lipases like Candida antarctica B favor hydrolysis of specific enantiomers, enabling isolation of enantiopure derivatives .
-
Reactivity : Acyl chlorides are highly reactive due to the electron-withdrawing effect of chlorine, making them prone to hydrolysis in moist conditions. Proper storage (dry, inert atmosphere) is critical.
Analytical Data (IR and NMR)
While specific data for (3R)-3-phenylbutanoyl chloride is not provided in the sources, related acyl chlorides exhibit:
Q & A
Q. What are the standard synthetic routes for (3R)-3-phenylbutanoyl chloride, and how is its structure validated?
Q. What nucleophilic reactions are most efficient for derivatizing (3R)-3-phenylbutanoyl chloride?
Methodological Answer: The compound undergoes nucleophilic acyl substitution with:
- Amines : To form amides, using triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) at 0–25°C.
- Alcohols : To form esters, catalyzed by DMAP (4-dimethylaminopyridine) in THF .
- Organometallic Reagents : Grignard reagents (e.g., RMgX) add to the carbonyl group, though steric hindrance from the phenyl group may require elevated temperatures.
Key Consideration : The (3R)-configuration influences reaction stereoselectivity, particularly in asymmetric catalysis. For example, bulky nucleophiles may exhibit preferential attack from the less hindered face.
Advanced Research Questions
Q. How can enantiomeric purity of (3R)-3-phenylbutanoyl chloride be achieved and quantified?
Methodological Answer:
- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Pd complexes) in the precursor ketone hydrogenation step to ensure (3R)-configuration .
- Chiral HPLC : Quantify enantiomeric excess (ee) using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol eluents.
- Polarimetry : Compare specific rotation values ([α]) against literature standards.
Data Contradiction Note : Discrepancies in reported [α] values may arise from solvent polarity or impurities. Cross-validate with HPLC and X-ray data .
Q. What role does stereochemistry play in palladium-catalyzed cross-couplings involving (3R)-3-phenylbutanoyl chloride?
Q. How can contradictions in kinetic data from divergent catalytic systems be resolved?
Methodological Answer: Discrepancies (e.g., variable reaction rates in Pd vs. Ni catalysis) require:
- Mechanistic Studies : Use deuterium labeling or kinetic isotope effects (KIE) to probe rate-determining steps.
- Hybrid Modeling : Combine experimental data (e.g., Arrhenius plots) with computational methods (e.g., DFT) to reconcile divergent results. For instance, Haddad et al. (2008b) resolved cluster conflicts in receptor-response models by meta-analysis of multi-dataset parameters .
Case Study : A 2024 study on chlorinated acyl chlorides found that solvent polarity (ε > 15) stabilizes charged intermediates in Pd-catalyzed reactions, explaining yield variations in THF vs. DMF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
